3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione
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Overview
Description
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is a heterocyclic compound that features a fused pyrazine and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with a suitable dicarbonyl compound under acidic or basic conditions to form the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but with different biological activities.
Pyrrolo[2,3-b]pyrazine: Another fused ring system with distinct properties and applications.
Uniqueness
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h7-8H,1-2H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMEVINJUWYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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